

Technical Guide: Structure Verification of 3,4-o-Isopropylidene-shikimic Acid

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Compound of Interest

Compound Name: 3,4-o-Isopropylidene-shikimic acid

Cat. No.: B8019588

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Introduction

3,4-o-Isopropylidene-shikimic acid is a protected derivative of shikimic acid, a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably the antiviral drug oseltamivir (Tamiflu®). The isopropylidene protecting group masks the cis-diol at the C3 and C4 positions, enabling selective chemical modifications at other sites of the molecule. Given its role as a key intermediate, unambiguous structural verification is paramount to ensure the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the structural verification process for **3,4-o-Isopropylidene-shikimic acid**, centered on its International Chemical Identifier (InChI) Key. It includes key identifiers, standard experimental protocols for spectroscopic analysis, and logical workflows essential for researchers in organic synthesis and drug development.

Core Structural Identifiers

The primary method for unambiguous digital identification of a chemical structure is the InChIKey. It is a fixed-length, hashed version of the InChI string, designed for robust database searching and verification.

The definitive InChIKey for **3,4-o-Isopropylidene-shikimic acid** is PILATNHSTHZMCA-PRJMDXOYSA-N^{[1][2]}.

This identifier is derived from its layered InChI representation, which encodes atomic connectivity, stereochemistry, and isotopic composition.

- InChI:InChI=1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-2H3,(H,12,13)/t6-,7-,8+/m1/s1[1][2]
- IUPAC Name: (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid[1][2]

Physicochemical Properties

A summary of essential quantitative data for **3,4-o-Isopropylidene-shikimic acid** is provided below.

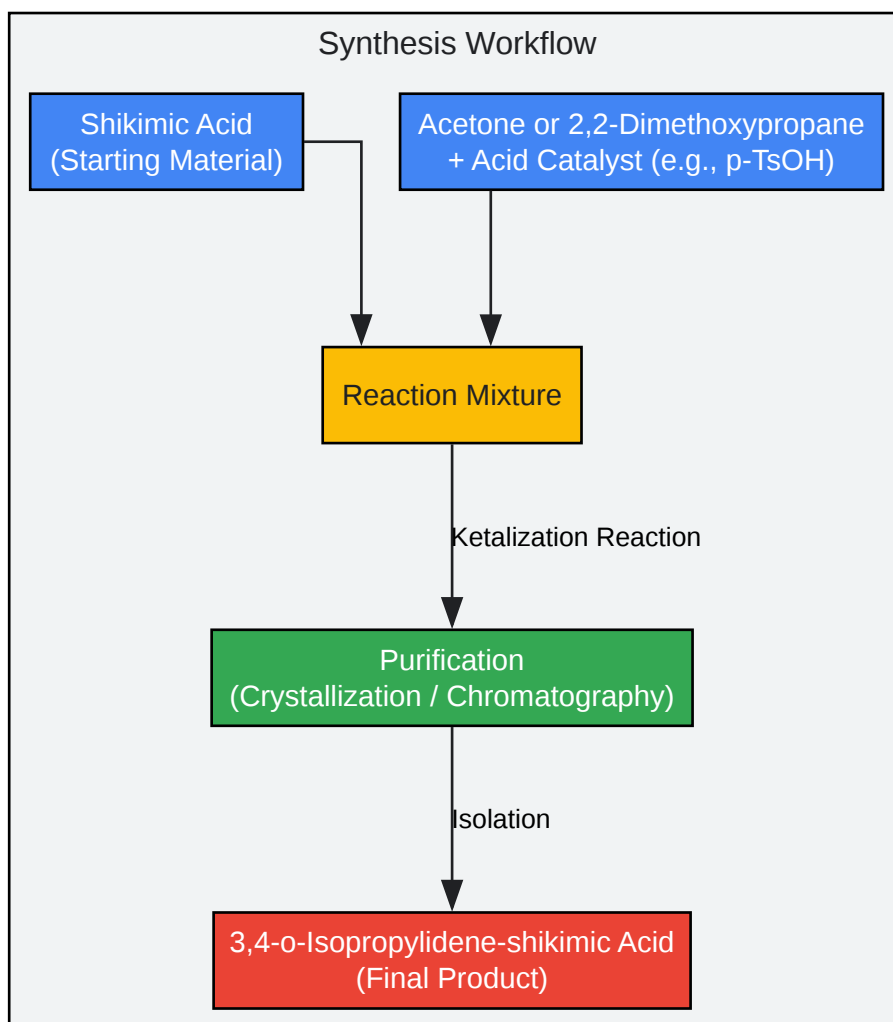
Property	Value	Source
CAS Number	183075-03-8	[1][3]
Molecular Formula	C ₁₀ H ₁₄ O ₅	[1][3]
Molecular Weight	214.22 g/mol	[2][3]
Physical Form	Solid / Powder	[1][4]
Purity	>97% (Typical Commercial)	[1][4]

Experimental and Logical Workflows

Visual workflows are critical for outlining the multi-step processes of synthesis and verification. The following diagrams, rendered using Graphviz, illustrate the logical progression from starting materials to the final, verified chemical entity.

Synthesis Pathway from Shikimic Acid

The preparation of **3,4-o-Isopropylidene-shikimic acid** involves the protection of the corresponding diol on the parent shikimic acid molecule.

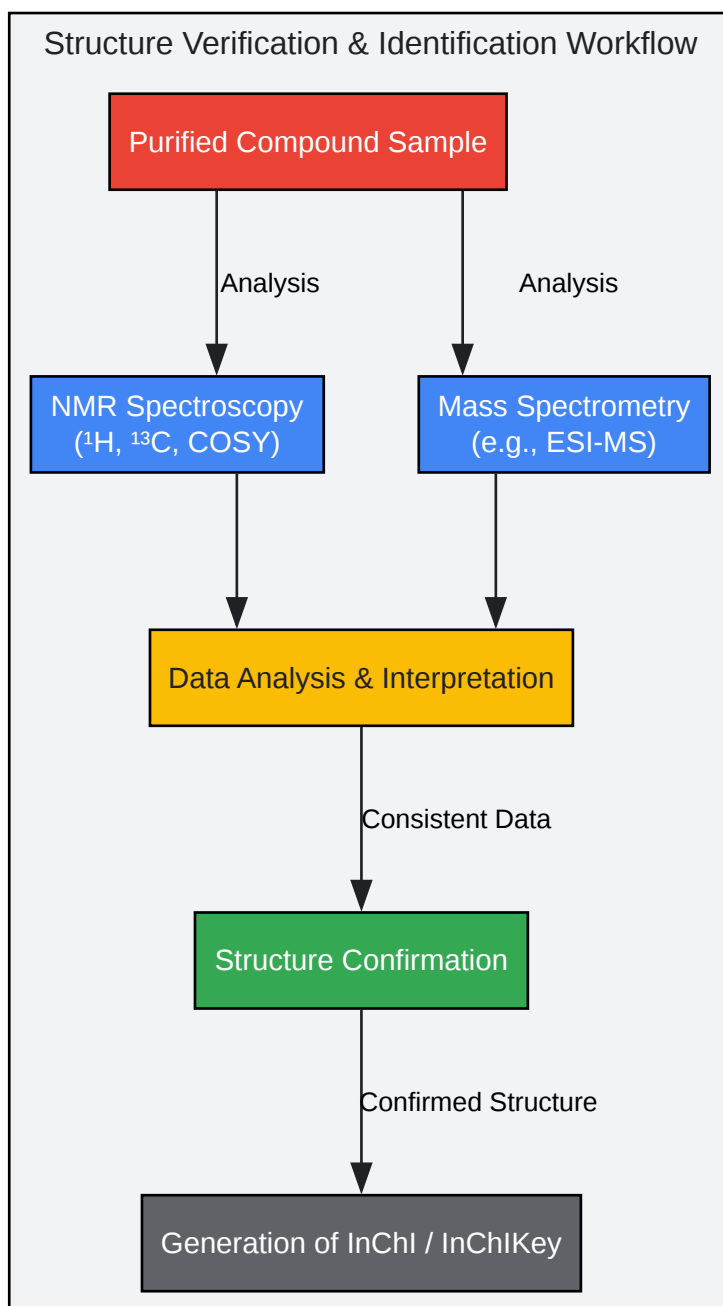


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Figure 1. General synthesis workflow for **3,4-o-Isopropylidene-shikimic acid**.

Structure Verification Workflow

Once synthesized and purified, the compound's structure must be rigorously confirmed using multiple analytical techniques before its InChIKey can be confidently assigned.



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Figure 2. Logical workflow for the analytical verification of the compound's structure.

Experimental Protocols for Structure Verification

The confirmation of the **3,4-o-Isopropylidene-shikimic acid** structure relies on standard spectroscopic methods. The following sections detail generalized protocols for these essential experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the purified, dry compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or D₂O). Transfer the solution to a 5 mm NMR tube.
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - **Expected Signals:** The spectrum should confirm the presence of the isopropylidene group (two distinct methyl singlets, ~1.3-1.5 ppm), protons on the cyclohexene ring (vinyl, allylic, and aliphatic protons, ~2.0-6.8 ppm), and exchangeable protons (hydroxyl and carboxylic acid, variable shifts).
- **¹³C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum, typically with proton decoupling.
 - **Expected Signals:** The spectrum should show signals for the two equivalent methyl carbons of the isopropylidene group (~25-27 ppm), the quaternary ketal carbon (~108-110 ppm), four sp³ carbons and two sp² carbons of the cyclohexene ring, and the carboxyl carbon (>170 ppm).
- **2D NMR (Optional but Recommended):** Acquire 2D correlation spectra (e.g., COSY, HSQC) to confirm proton-proton couplings and direct carbon-hydrogen attachments, respectively. This provides definitive evidence for the molecular scaffold.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information on the molecule's fragmentation patterns, further confirming its identity.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).
- **Ionization:** Use a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and clearly observe the molecular ion.
- **Data Acquisition:**
 - **Negative Ion Mode:** In ESI negative mode, the primary expected ion would be the deprotonated molecule $[M-H]^-$ at an m/z value corresponding to the molecular weight minus one proton (approx. 213.07).
 - **Positive Ion Mode:** In ESI positive mode, adducts such as the sodium adduct $[M+Na]^+$ (approx. 237.07) or protonated molecule $[M+H]^+$ (approx. 215.09) may be observed.
- **High-Resolution MS (HRMS):** For definitive formula confirmation, HRMS should be employed to obtain a mass measurement with high accuracy (<5 ppm error), allowing for the unambiguous determination of the elemental formula ($C_{10}H_{14}O_5$).

Conclusion

The structural verification of **3,4-o-Isopropylidene-shikimic acid** is a critical step in its use as a synthetic intermediate. A systematic workflow involving synthesis, purification, and multi-technique spectroscopic analysis (primarily NMR and MS) provides the necessary evidence to confirm the structure. The final output of this rigorous process is the assignment of a unique and verifiable InChIKey (PILATNHSTHZMCA-PRJMDXOYSA-N), which serves as a digital standard for researchers, databases, and regulatory bodies, ensuring accuracy and reproducibility in scientific and industrial applications.

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